molecular formula C6H12N2OS B091990 1-Allyl-3-(2-hydroxyethyl)-2-thiourea CAS No. 105-81-7

1-Allyl-3-(2-hydroxyethyl)-2-thiourea

Cat. No.: B091990
CAS No.: 105-81-7
M. Wt: 160.24 g/mol
InChI Key: VUVPNTYTOUGMDG-UHFFFAOYSA-N
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Description

1-Allyl-3-(2-hydroxyethyl)-2-thiourea is an organic compound with the molecular formula C6H12N2OS It is characterized by the presence of an allyl group, a hydroxyethyl group, and a thiourea moiety

Preparation Methods

The synthesis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea typically involves the reaction of allyl isothiocyanate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Allyl isothiocyanate+2-aminoethanolThis compound\text{Allyl isothiocyanate} + \text{2-aminoethanol} \rightarrow \text{this compound} Allyl isothiocyanate+2-aminoethanol→this compound

The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

1-Allyl-3-(2-hydroxyethyl)-2-thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles, resulting in the formation of substituted thioureas.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Allyl-3-(2-hydroxyethyl)-2-thiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research has shown that derivatives of this compound may have potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea involves its interaction with various molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s reactivity and biological activity. The allyl and hydroxyethyl groups contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

1-Allyl-3-(2-hydroxyethyl)-2-thiourea can be compared with other similar compounds, such as:

    1-Allyl-3-methyl-2-thiourea: This compound has a similar structure but lacks the hydroxyethyl group, which may affect its solubility and reactivity.

    1-Allyl-3-(2-hydroxyethyl)-2-urea:

    3-(2-Hydroxyethyl)-2-thiourea: This compound lacks the allyl group, which may affect its overall stability and reactivity.

The presence of the allyl and hydroxyethyl groups in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c1-2-3-7-6(10)8-4-5-9/h2,9H,1,3-5H2,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVPNTYTOUGMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059324
Record name 1-Allyl-3-(2-hydroxyethyl)thiourea
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Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-81-7
Record name 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl-
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Record name 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
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Record name Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl-
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Record name 1-Allyl-3-(2-hydroxyethyl)thiourea
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Record name 1-allyl-3-(2-hydroxyethyl)thiourea
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Q & A

Q1: What is the primary focus of the research presented in this paper?

A1: The research focuses on synthesizing and characterizing new Pd(II) and Pt(II) complexes containing 1-allyl-3-(2-hydroxyethyl)-2-thiourea as a ligand. The study investigates the structure of these complexes, their interaction with DNA, and their potential genotoxicity. The researchers synthesized the complexes and utilized various spectroscopic techniques (IR, 1H NMR, 13C NMR) to confirm their structures [].

Q2: What insights does the study provide into the interaction between the synthesized complexes and DNA?

A2: The researchers employed molecular docking studies to predict the binding mode of the complexes with DNA. The study suggests that these complexes could potentially interact with DNA through intercalation, a mechanism commonly observed with various DNA-targeting drugs []. Further experimental validation, such as DNA binding assays, would be needed to confirm these interactions.

Q3: What is the significance of studying the genotoxic activity of these new Pd(II) and Pt(II) complexes?

A3: Understanding the potential genotoxicity of new metal complexes, especially those containing transition metals like palladium and platinum, is crucial for assessing their safety and suitability for further development as potential therapeutic agents []. This study contributes to the knowledge base for developing safer metal-based drugs.

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